N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features an indole moiety and a benzamide structure with trifluoromethyl groups. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been known to interact with a variety of biological targets, including proteins involved in bacterial cell division .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzimidazole derivatives . These compounds typically bind to their targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity to other benzimidazole derivatives, it may impact pathways related to cell division and growth .
Result of Action
Based on the known effects of similar compounds, it may lead to alterations in cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the construction of the indole ring followed by the attachment of the benzamide moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole structure .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzamide moiety would yield an amine.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
3,5-bis(trifluoromethyl)benzamide: Lacks the indole moiety, which significantly alters its biological activity.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the indole moiety and the trifluoromethyl-substituted benzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O2/c1-28-5-4-11-6-12(2-3-16(11)28)17(29)10-27-18(30)13-7-14(19(21,22)23)9-15(8-13)20(24,25)26/h2-9,17,29H,10H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWRBYVELXUWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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